molecular formula C22H20F2N6O2 B609961 PF-06250112

PF-06250112

Cat. No.: B609961
M. Wt: 438.4 g/mol
InChI Key: SQFDBQCBXUWICP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06250112 is a highly potent and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor and Fc receptor signaling pathways . With an IC50 of 0.5 nM, it demonstrates strong inhibitory activity against BTK and also effectively targets related kinases such as BMX and TEC . This pharmacological profile makes it a valuable tool for investigating the role of BTK in autoimmune pathologies. Research indicates that selective BTK inhibition can prevent the development of murine lupus and ameliorate antibody-mediated glomerulonephritis, highlighting its potential application in studying systemic lupus erythematosus (SLE) and lupus nephritis . By disrupting BTK-dependent signaling, this compound can modulate B-cell activation and the function of myeloid cells like macrophages, thereby reducing the production of inflammatory cytokines and autoantibodies implicated in immune-complex-mediated diseases . This compound provides researchers with a specific means to explore BTK as a therapeutic target for a range of autoimmune and inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFDBQCBXUWICP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Characterization of Pf 06250112

Mechanisms of BTK Inhibition by PF-06250112

This compound demonstrates potent, time-dependent inhibition of BTK in in-vitro enzymatic assays, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM. bioworld.comresearchgate.netbiocat.com The compound exhibits slow-off kinetics, with a dissociation half-life of approximately 7 hours, contributing to its sustained inhibitory activity. bioworld.comresearchgate.net This high potency is coupled with significant selectivity, showing 2,200- to 4,000-fold greater selectivity for BTK over many other kinases. bioworld.com

The mechanism of inhibition involves the formation of a covalent but reversible adduct with BTK. haematologica.orgresearchgate.net This interaction occurs through the modification of the cysteine residue at position 481 (Cys481), which is located near the ATP-binding pocket of the enzyme. haematologica.orgresearchgate.net The formation of this reversible covalent bond effectively, yet temporarily, inactivates BTK, distinguishing it from irreversible inhibitors that form a permanent bond. researchgate.netenzymlogic.com This characteristic has been confirmed through co-crystal structure analysis and mass spectroscopic characterization. researchgate.net

While highly selective for BTK, this compound also shows potent inhibition of other members of the Tec family of kinases, which share a conserved cysteine residue at the homologous position to Cys481 in BTK. researchgate.netacs.org It demonstrates comparable potency toward BMX nonreceptor tyrosine kinase and TEC, with IC50 values of 0.9 nM and 1.2 nM, respectively. researchgate.netbiocat.commedchemexpress.comadooq.com However, it maintains high selectivity against other kinases, such as IL-2-inducible T-cell kinase (ITK) and JAK3, where it is over 10,000-fold more selective for BTK. haematologica.orgresearchgate.net

Table 1: Kinase Inhibitory Potency of this compound

Kinase IC50 (nM) Reference
BTK 0.5 researchgate.netmedchemexpress.comadooq.com
BMX 0.9 researchgate.netmedchemexpress.comadooq.com
TEC 1.2 researchgate.netmedchemexpress.comadooq.com

Covalent and Reversible Binding Characteristics to BTK Cys481 Residue

Downstream Signaling Pathway Modulation by this compound

BCR engagement triggers an intracellular signaling cascade that is dependent on BTK for B-cell activation and proliferation. haematologica.orghaematologica.org this compound effectively inhibits this pathway. nih.govdntb.gov.ua The activation of BTK involves a two-step phosphorylation process: initial phosphorylation at tyrosine 551 (Tyr551) by kinases like Syk, followed by autophosphorylation at tyrosine 223 (Tyr223). researchgate.net

This compound's binding to the ATP-binding pocket is predicted to prevent the autophosphorylation of Tyr223. researchgate.net Research confirms that treatment with this compound inhibits the phosphorylation of Tyr223 in a dose-dependent manner, while not affecting the upstream phosphorylation of Tyr551 or the phosphorylation of Syk. researchgate.net

This targeted inhibition disrupts the downstream signaling cascade. This compound profoundly suppresses the production of the second messenger inositol (B14025) monophosphate in Ramos human B-cells with an IC50 of 12 nM. researchgate.net This disruption of the signaling pathway translates to functional cellular inhibition. The compound significantly inhibits BCR-driven proliferation of primary human B-cells with an IC50 of 2.5 nM and prevents the upregulation of activation markers like CD86 and CD69. haematologica.orgbioworld.comresearchgate.netresearchgate.net

Table 2: Functional Inhibition by this compound in B-Cells

Assay System IC50 (nM) Reference
Inositol Monophosphate Production Ramos Human B-Cell Line 12 researchgate.net
B-Cell Proliferation Primary Human B-Cells 2.5 bioworld.comresearchgate.net
B-Cell Proliferation Murine B-Cells 0.6 bioworld.com

BTK is also a critical signaling molecule for Fc receptors, which link humoral immune responses to cellular activities. nih.govbioworld.compsu.edu this compound has been shown to inhibit FcR-mediated activation. nih.govdntb.gov.ua In a functional assay, this compound prevented anti-IgE-mediated histamine (B1213489) release in human whole blood with an IC50 of 68 nM. bioworld.com Furthermore, in a murine model of FcR-dependent glomerulonephritis, this compound administration was shown to prevent proteinuria, highlighting its ability to impact effector pathways beyond autoantibody production. nih.gov

Alterations in Phospholipase Cγ2 (PLCγ2) Activation and Intracellular Calcium Flux

This compound, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), modulates critical downstream signaling pathways initiated by B-cell receptor (BCR) engagement. haematologica.orgcapes.gov.br One of the key events following BCR activation is the phosphorylation and subsequent activation of phospholipase Cγ2 (PLCγ2) by activated BTK. haematologica.orghaematologica.org This activation is a pivotal step that leads to the generation of second messengers, inositol trisphosphate (IP₃) and diacylglycerol (DAG). haematologica.orgnih.gov

The production of IP₃ is directly responsible for the release of calcium from intracellular stores, a phenomenon known as intracellular calcium flux. haematologica.orgnih.goveuropa.eu Research indicates that by inhibiting BTK, this compound effectively disrupts this signaling cascade. researchgate.net Specifically, treatment with this compound has been shown to inhibit the generation of inositol monophosphate, a downstream product of PLCγ2 activity, in Ramos cells following BCR cross-linking. researchgate.net This inhibition of PLCγ2 activation consequently leads to a reduction in the subsequent intracellular calcium flux, a crucial signal for B-cell activation. haematologica.orgresearchgate.net

Cellular Effects of this compound in In Vitro Systems

The inhibitory action of this compound on BTK signaling translates to significant effects on B-cell function at a cellular level, as demonstrated in various in vitro models. capes.gov.brnih.gov

Inhibition of B-Cell Activation and Proliferation in Primary Cell Models

In studies utilizing purified primary human B cells, this compound has demonstrated potent inhibition of B-cell proliferation stimulated through the BCR. researchgate.net This inhibitory effect is highly specific to B cells, as the compound only modestly affects the proliferation of primary human T cells, and only at significantly higher concentrations. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for the inhibition of primary human B-cell proliferation is approximately 2.5 nM, while for murine B cells, it is even lower at 0.6 nM. researchgate.net

The ability to expand B-cell populations ex vivo is a valuable tool for research, and the inhibitory effects of compounds like this compound on this process are a key measure of their activity. rndsystems.comfrontiersin.org

Modulation of CD86 Expression on B Cells

A key marker of B-cell activation is the upregulation of the costimulatory molecule CD86. psu.edusysy-histosure.com Upon BCR engagement, such as through stimulation with anti-IgM F(ab')₂ fragments, B cells increase their surface expression of CD86. haematologica.org In vitro studies have shown that pre-treatment of purified splenic B cells with this compound prevents this induction of CD86 expression in a dose-dependent manner. haematologica.org The IC₅₀ for the suppression of CD86 expression on B cells treated in vitro with this compound is approximately 1.1 ± 0.6 nM. haematologica.orgnih.gov This effect is specific to the BCR signaling pathway, as this compound has a marginal impact on CD86 expression when B cells are stimulated via the CD40 pathway, which is independent of BCR signaling. haematologica.orgnih.gov

Effects on Anti-IgE-Mediated Histamine Release in Human Whole Blood

The activation of basophils and mast cells via the high-affinity IgE receptor (FcεRI) also involves BTK signaling. researchgate.netstemcell.com This pathway is central to allergic responses and the release of histamine. novamedline.comnih.gov In human whole blood assays, this compound has been shown to inhibit anti-IgE-mediated histamine release. researchgate.net This demonstrates that the inhibitory activity of this compound extends to other immune cell types where BTK plays a crucial signaling role. researchgate.net The IC₅₀ for the inhibition of anti-IgE-mediated histamine release in human whole blood was determined to be 68 nM. researchgate.net

Analysis of B-Cell Subpopulation Dynamics in Ex Vivo Studies

Ex vivo studies using splenocytes from sensitized animals have provided further insight into the effects of this compound on B-cell function. haematologica.org In these experiments, splenocytes cultured in the presence of an antigen showed a differentiation of memory B cells into antibody-secreting plasma cells. haematologica.orghaematologica.org When these splenocytes were pre-incubated with this compound, a statistically significant, dose-dependent reduction in the formation of these antibody-secreting plasma cells was observed. haematologica.orgnih.gov This finding highlights the ability of this compound to inhibit the recall response of memory B cells. haematologica.orghaematologica.org The study of B-cell subpopulations, including naïve, memory, and plasma cells, is crucial for understanding the impact of therapeutic agents on the humoral immune response. clinexprheumatol.orgresearchgate.netfrontiersin.org

Preclinical Pharmacological Investigations of Pf 06250112 in Disease Models

Assessment in Murine Models of Systemic Lupus Erythematosus (SLE)

Investigations in the NZBxW_F1 mouse model, which develops a lupus-like disease, have demonstrated the therapeutic potential of PF-06250112 in mitigating key aspects of SLE pathology. nih.gov

Impact on Autoantibody Production (e.g., anti-dsDNA antibodies)

Treatment with this compound has been shown to effectively reduce the production of autoantibodies, a hallmark of SLE. In lupus-prone NZBxW_F1 mice, administration of the compound led to a dose-dependent reduction in circulating autoantibody levels, including anti-dsDNA antibodies. nih.gov Research indicates that by the end of one study, mice that received a vehicle treatment had 200-fold higher levels of circulating autoantibodies compared to those treated with this compound. bioworld.com This suggests a significant impact on the humoral autoimmunity that drives the disease. Interestingly, some therapeutic effects on kidney disease were observed even with only modest reductions in anti-dsDNA titers, implying that BTK inhibition has a critical role in disease pathogenesis beyond simply inhibiting autoantibody production. nih.gov

Effects on Glomerulonephritis Progression and Renal Pathology Scores

This protective effect was further evidenced by improved glomerular pathology scores in all treatment groups. nih.gov The compound significantly reduced glomerular injury and the presence of proteinaceous casts in the urine. bioworld.comresearchgate.net In a separate FcR-dependent, antibody-mediated model of glomerulonephritis, this compound also prevented proteinuria, though it did not appear to affect the deposition of glomerular IgG and C3. nih.govnih.gov

Table 1: Effect of this compound on Proteinuria in NZBxW_F1 Mice

Treatment Group Percentage of Animals with Severe Proteinuria
Vehicle 70%
This compound 0%

Data derived from a study concluding at 38 weeks. bioworld.comresearchgate.net

Modulation of Splenic Germinal Center B-Cell and Plasma Cell Accumulation

Germinal centers are structures within secondary lymphoid organs like the spleen where B-cells proliferate and differentiate into plasma cells that produce antibodies. wikipedia.org In murine lupus models, this compound treatment significantly limited the spontaneous accumulation of splenic germinal center B-cells and plasma cells. nih.govdntb.gov.ua Studies reported a 25-fold reduction in the number of germinal center B-cells in the spleens of mice treated with this compound compared to the vehicle group. bioworld.comresearchgate.net Furthermore, splenic plasma cell numbers were reduced by over 90% in mice receiving higher doses of the compound. researchgate.net

Table 2: Impact of this compound on Splenic B-Cell and Plasma Cell Populations

Cell Type Outcome in this compound-Treated Mice Fold/Percentage Reduction
Germinal Center B-Cells Profoundly suppressed spontaneous formation 25-fold reduction bioworld.comresearchgate.net

Evaluation in Experimental Hemophilia A Models

Prevention of Anti-Factor VIII Memory B-Cell Responses

In the context of Hemophilia A, a significant challenge is the development of inhibitory anti-Factor VIII (FVIII) antibodies following FVIII replacement therapy. nih.gov Research using a mouse model of severe hemophilia A investigated the potential of this compound to prevent this immune response. nih.govresearchgate.net

The studies found that inhibiting BTK during the primary anti-FVIII immune response in FVIII-naïve mice did not prevent the initial development of inhibitory anti-FVIII IgG. nih.govnih.gov However, the compound had a significant effect on the memory B-cell response. nih.govresearchgate.net In FVIII-sensitized mice, treatment with this compound consistently reduced the anti-FVIII memory B-cell response upon re-challenge with FVIII. nih.govhaematologica.org The inhibitor was shown to reduce the differentiation of memory B-cells both ex vivo and in vivo following their adoptive transfer into naïve animals. nih.govnih.gov These findings identify BTK inhibition with this compound as a potential strategy to limit the reactivation of FVIII-specific memory B-cells. nih.govresearchgate.net

Influence on Primary Anti-Factor VIII Immune Responses

In preclinical studies using a mouse model of severe hemophilia A, the selective Bruton tyrosine kinase (BTK) inhibitor, this compound, was investigated for its potential to prevent the development of inhibitory anti-Factor VIII (FVIII) antibodies. nih.govnih.gov Hemophilia A is a genetic bleeding disorder caused by a deficiency in FVIII, and a significant complication of FVIII replacement therapy is the development of these inhibitory antibodies, which neutralize the therapeutic effects of FVIII. nih.govresearchgate.net

Despite the inhibition of B-cell receptor signaling by this compound, the compound did not prevent the initial development of inhibitory anti-FVIII IgG during the primary immune response in FVIII-naïve mice. nih.govnih.govresearchgate.net This suggests that the primary immune response to FVIII may not be solely dependent on the BTK signaling pathway. haematologica.org The study noted that signaling through CD40 and CD40L is crucial for the primary immune response to therapeutic FVIII, and the lack of effect of this compound on this primary response may be due to its lack of impact on CD40 signaling. haematologica.org

While the primary anti-FVIII immune response was not prevented, further investigation into the effects of this compound on the memory B-cell response yielded different results. nih.govnih.gov

Interactive Data Table: Effect of this compound on Primary Anti-FVIII Immune Response

Parameter Vehicle Control Group This compound Treated Group Statistical Significance Reference
Inhibitory Anti-FVIII IgGDevelopment ObservedDevelopment ObservedNot Prevented nih.govnih.gov
Inhibitory Titers (Arbitrary Units)457 ± 219123 ± 88P = 0.572 (Not Significant) haematologica.org

Differentiation of Memory B Cells Ex Vivo and In Vivo Upon this compound Treatment

While this compound did not prevent the primary immune response to Factor VIII (FVIII), it demonstrated a significant impact on the memory B-cell response. nih.govnih.gov In FVIII-sensitized mice, treatment with this compound consistently reduced the anti-FVIII memory B-cell response. nih.govresearchgate.net

Ex vivo studies showed that this compound inhibited the differentiation of FVIII-specific memory B cells into antibody-secreting plasma cells. nih.govhaematologica.org When splenocytes from FVIII-sensitized mice were cultured with FVIII, the presence of this compound reduced the formation of newly differentiated anti-FVIII antibody-secreting cells. nih.gov

In vivo experiments further supported these findings. nih.govnih.gov When memory B cells from FVIII-sensitized mice were adoptively transferred to FVIII-naïve mice, subsequent treatment of the recipient mice with this compound limited the reactivation of these memory B cells upon re-challenge with FVIII. nih.gov This resulted in a significant reduction in the increase of the anti-FVIII IgG response compared to control mice. haematologica.org These findings identify the inhibition of BTK by this compound as a promising strategy to specifically target and limit the reactivation of FVIII-specific memory B cells. nih.gov

Interactive Data Table: Effect of this compound on Memory B-Cell Differentiation

Experimental Setting Key Finding Reference
Ex vivoReduced differentiation of memory B cells into antibody-secreting plasma cells. nih.govhaematologica.org
In vivo (Adoptive Transfer)Consistently reduced the anti-FVIII memory B-cell response upon re-challenge. nih.gov
In vivo (Sensitized Mice)Significantly reduced the increase of the anti-FVIII IgG response. haematologica.org

Effects on Other Immune-Mediated Conditions in Preclinical Settings

Broader Implications for Chronic Inflammatory Pathways in Animal Models

The therapeutic potential of this compound extends beyond hemophilia A to other immune-mediated conditions, as demonstrated in various preclinical animal models of chronic inflammation. researchgate.netresearchgate.net Chronic inflammation is a key driver in the pathophysiology of numerous autoimmune diseases. nih.govsemanticscholar.org

In murine models of systemic lupus erythematosus (SLE), a chronic autoimmune disease, BTK inhibitors including this compound have shown efficacy. researchgate.netresearchgate.netfrontiersin.org Specifically, in NZB x NZW F1 mice, a model for lupus nephritis, administration of this compound reduced the development of severe proteinuria. researchgate.net It also led to a dose-dependent reduction in inflammatory infiltrates in the kidneys. ucl.ac.ukdovepress.com These findings suggest that by inhibiting BTK, this compound can modulate the chronic inflammatory pathways that lead to tissue damage in lupus. researchgate.net

The mechanism of action in these models is believed to involve the inhibition of B-cell activation and the subsequent reduction in autoantibody production and immune complex formation, which are central to the pathogenesis of SLE. researchgate.netaai.org Furthermore, BTK inhibition has the potential to decrease Fcγ receptor-mediated macrophage function, further dampening the inflammatory response. researchgate.net The efficacy of BTK inhibitors in these models highlights their potential to interfere with key inflammatory pathways common to various autoimmune and chronic inflammatory diseases. aai.orgmdpi.com

Interactive Data Table: Preclinical Efficacy of this compound in a Lupus Model (NZB x NZW F1 Mice)

Parameter Observation Reference
ProteinuriaPrevention of severe proteinuria development. researchgate.net
Inflammatory Infiltrates (Kidney)Dose-dependent reduction. ucl.ac.ukdovepress.com
Splenic B cellsSignificant reduction in total number at higher doses. ucl.ac.ukdovepress.com
Anti-dsDNA antibodiesSignificantly lower levels at higher doses. ucl.ac.ukdovepress.com

Pharmacodynamic Markers and Their Correlation with Preclinical Efficacy of this compound

Pharmacodynamic (PD) markers are crucial for understanding the biological activity of a drug and for correlating its mechanism of action with clinical efficacy. qps.comppd.com For this compound, a key PD marker is the inhibition of B-cell receptor (BCR) signaling, which can be assessed by measuring the upregulation of activation markers like CD86 on B cells. nih.gov

In preclinical studies, this compound demonstrated potent, dose-dependent inhibition of BCR-mediated B-cell signaling both in vitro and in vivo. nih.gov In vitro, this compound inhibited BCR signaling with an IC₅₀ of approximately 1 nM. nih.gov In vivo, administration of this compound inhibited the induction of CD86 on splenic B cells following stimulation. nih.gov

The preclinical efficacy of this compound in models of autoimmune disease, such as lupus, correlates with the modulation of several downstream markers. ucl.ac.ukdovepress.comnih.gov In a mouse model of SLE, treatment with this compound led to a significant reduction in the number of splenic B cells and germinal center B cells. ucl.ac.ukdovepress.com Furthermore, a reduction in splenic IgM and IgG levels and circulating anti-dsDNA autoantibodies was observed, which correlated with the therapeutic effect of reduced glomerulonephritis. ucl.ac.ukdovepress.com This demonstrates a clear link between the pharmacodynamic effect of BTK inhibition on B-cell populations and autoantibody production, and the resulting preclinical efficacy in mitigating autoimmune pathology. nih.gov

Interactive Data Table: Pharmacodynamic Markers and Preclinical Efficacy of this compound

Pharmacodynamic Marker Measurement Correlation with Efficacy Reference
BCR Signaling Inhibition (in vitro)IC₅₀ of ~1 nM for inhibition of CD86 upregulation.Demonstrates potent target engagement. nih.gov
BCR Signaling Inhibition (in vivo)Inhibition of CD86 induction on splenic B cells.Confirms in vivo target engagement. nih.gov
Splenic B Cell and Germinal Center B Cell NumbersReduction in NZB x NZW F1 mice.Correlates with reduced autoimmune pathology. ucl.ac.ukdovepress.com
Splenic Immunoglobulin LevelsReduction in IgM and IgG in NZB x NZW F1 mice.Indicates suppression of antibody production. ucl.ac.ukdovepress.com
Circulating AutoantibodiesReduction in anti-dsDNA antibodies.Directly linked to reduced glomerulonephritis. ucl.ac.ukdovepress.com

Drug Discovery and Developmental Research Aspects of Pf 06250112

Structure-Activity Relationship (SAR) Studies for Optimized BTK Inhibition

The optimization of PF-06250112 revolved around refining its chemical structure to achieve high potency against BTK while maintaining selectivity against other kinases. This was guided by detailed structure-activity relationship (SAR) studies.

This compound is built upon a 5-amino-1H-pyrazole-4-carboxamide scaffold. nih.gov This core structure is crucial for its interaction with the kinase domain of BTK. Research has identified this compound as a potent inhibitor, demonstrating sub-nanomolar efficacy in biochemical assays. medchemexpress.comnih.gov It forms a covalent but reversible bond with the Cys481 residue located near the ATP-binding pocket of BTK. haematologica.org

The selectivity of this compound is a key feature. While it shows comparable potency against other members of the Tec kinase family, such as BMX nonreceptor tyrosine kinase and TEC, it is highly selective against others like IL-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3). researchgate.net This high degree of selectivity is critical for minimizing off-target effects. For instance, its selectivity against ITK is over 10,000-fold. researchgate.net The molecular design successfully balanced potent activity against BTK with minimal interaction with other kinases that could lead to unwanted side effects.

Detailed analysis shows that modifications to the scaffold's peripheral groups can significantly impact both potency and selectivity. For example, in the development of similar inhibitors based on a 4-aminopyrazolopyrimidine scaffold, modification of the "back pocket and the hydrophilic area" was a key strategy to yield dual inhibitors with favorable pharmacokinetic properties. nih.gov

Table 1: In Vitro Kinase Inhibitory Activity of this compound This table is interactive. You can sort and filter the data.

Kinase Target IC50 (nM) Family Selectivity vs. BTK
BTK 0.5 Tec -
BMX 0.9 Tec ~2x
TEC 1.2 Tec ~2.4x
ITK >5,000 Tec >10,000x
JAK3 >5,000 Jak >10,000x

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple biochemical assays. medchemexpress.comresearchgate.netnih.gov

The development of covalent kinase inhibitors like this compound follows specific design principles aimed at maximizing efficacy and minimizing off-target activity. A primary principle involves a two-step mechanism of action. acs.org

Reversible Binding (Affinity): The inhibitor first binds non-covalently to the kinase's active site. This initial binding affinity, measured by the inhibition constant (K_i), is crucial. A high-affinity scaffold ensures that the inhibitor preferentially associates with the target kinase, forming a stable enzyme-inhibitor complex. acs.org The 5-amino-1H-pyrazole-4-carboxamide scaffold of this compound provides this high-affinity anchor. nih.gov

Irreversible Inactivation (Reactivity): Following initial binding, a reactive group on the inhibitor forms a covalent bond with a specific residue in the kinase, in this case, Cys481. haematologica.org The key is to have an electrophilic acceptor with low intrinsic reactivity to reduce the likelihood of off-target reactions. The efficiency of this step (k_inact) is enhanced by the scaffold's ability to precisely position the acceptor in close proximity to the target cysteine residue. acs.orgresearchgate.net

Therefore, a core design principle is the optimization of both high binding affinity (low K_i) and rapid inactivation (high k_inact) to achieve a potent and selective covalent inhibitor. acs.org This dual optimization ensures that the inhibitor rapidly and specifically inactivates the target BTK enzyme.

Analysis of Molecular Features Contributing to Potency and Selectivity of this compound Analogs

Pharmacokinetic Modeling in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital for its development. Pharmacokinetic (PK) modeling in preclinical species helps predict how a drug will behave in living organisms.

The prediction of in vivo pharmacokinetics for compounds like this compound typically involves an integrated approach using physiologically based pharmacokinetic (PBPK) modeling. researchgate.net This process begins with gathering in vitro data on the compound's physicochemical properties and its metabolism in various preclinical species, such as mice, rats, and dogs. researchgate.netnih.gov

This in vitro data is then integrated into PBPK models to simulate the compound's disposition (ADME) in vivo. researchgate.net This allows for an in vitro to in vivo extrapolation (IVIVE) to predict key PK parameters before extensive animal testing. researchgate.net For this compound and its analogs, key parameters studied in animal models include oral bioavailability and half-life, with analogs reported to have a half-life of approximately 7 hours in mice. haematologica.orgnih.gov Such models are essential for selecting appropriate dosing regimens for further preclinical efficacy and safety studies. frontiersin.org

Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes the relationship between drug concentration over time (PK) and the resulting pharmacological effect (PD). frontiersin.org This is crucial for understanding the dose-response relationship and predicting efficacious dosing.

In preclinical studies, this compound demonstrated clear dose-dependent efficacy in murine models of autoimmune diseases like lupus. researchgate.netacs.org For instance, treatment with this compound led to a significant and dose-dependent reduction in autoantibody levels and proteinuria in NZBxW_F1 mice, a model for lupus nephritis. researchgate.netresearchgate.netnih.govnih.gov This demonstrates a direct link between the administered dose (and resulting drug exposure) and the therapeutic effect.

A key concept in the PK/PD relationship for BTK inhibitors is target occupancy. aai.org Efficacy is often driven by achieving and maintaining a certain level of BTK engagement by the inhibitor in target cells. For example, studies with other BTK inhibitors have shown that a mean BTK occupancy of around 80% in blood cells is associated with almost complete inhibition of disease in mouse models of rheumatoid arthritis and lupus. aai.org By correlating the dose-dependent effects of this compound with its pharmacokinetic profile, researchers can establish a PK/PD model that defines the necessary exposure levels for therapeutic efficacy. nih.govd-nb.info

Prediction and Understanding of Compound Disposition in Animal Models

Advanced Therapeutic Strategies Leveraging this compound Structure

The unique chemical structure of this compound, which allows it to bind potently and selectively to BTK, makes it an attractive component for more advanced therapeutic modalities beyond simple enzyme inhibition. One such strategy is the development of Proteolysis-targeting chimeras (PROTACs).

PROTACs are bifunctional molecules designed to eliminate specific proteins from cells rather than just inhibiting them. aacrjournals.orgmdpi.com They work by linking a target-binding molecule (the "warhead") to a ligand for an E3 ubiquitin ligase (the "harness"). aacrjournals.org This brings the target protein into close proximity with the E3 ligase, causing the target to be tagged for degradation by the cell's proteasome system. mdpi.com

The structure of this compound has been successfully used as a warhead in the creation of BTK-targeting PROTACs. In one example, a PROTAC was developed using a this compound/phenyl-pyrazol moiety to bind to BTK, which was then linked to pomalidomide, a ligand for the CRBN E3 ligase. aacrjournals.org This novel compound was shown to induce the degradation of BTK in vitro and in vivo. aacrjournals.org This strategy offers several potential advantages over traditional inhibition, including the ability to act catalytically, where one PROTAC molecule can trigger the degradation of multiple target protein molecules, potentially allowing for lower dosing and fewer off-target effects. mdpi.com

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing this compound as a Ligand

The highly potent and selective Bruton's tyrosine kinase (BTK) inhibitor, this compound, has been effectively repurposed as a targeting ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com These heterobifunctional molecules are designed to recruit BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This strategy offers an alternative therapeutic modality to traditional enzymatic inhibition, aiming to eliminate the entire protein and its functions. arvinas.com

A key study in this area involved the synthesis of a library of 11 PROTACs, where this compound was connected to a ligand for the cereblon (CRBN) E3 ligase via polyethylene (B3416737) glycol (PEG) linkers of varying lengths. nih.gov The design of these PROTACs is critical, with the linker length playing a crucial role in the formation of a stable ternary complex between BTK, the PROTAC, and CRBN, which is a prerequisite for efficient protein degradation. nih.gov

Research findings from the evaluation of these this compound-based PROTACs have provided significant insights into the structure-activity relationships governing their efficacy.

Key Research Findings:

Linker Length and Degradation Potency: The degradation of BTK was found to be highly dependent on the linker length of the PROTAC. PROTACs with longer linkers (specifically those with 11 to 18 atoms in the linker chain) were significantly more effective at inducing BTK degradation in Ramos cells, a human Burkitt's lymphoma cell line. nih.govresearchgate.net In contrast, PROTACs with shorter linkers were largely inactive. researchgate.net This suggests that a certain minimum distance between the BTK and CRBN proteins is necessary to form a productive ternary complex that can be recognized by the ubiquitination machinery.

Ternary Complex Formation: The formation of the BTK-PROTAC-CRBN ternary complex was shown to correlate with the degradation of BTK. Longer linkers were found to be more favorable for the formation of this complex. This highlights the importance of optimizing the linker to allow for favorable protein-protein interactions between the target and the E3 ligase.

Kinetics of Degradation: The degradation of BTK by effective this compound-based PROTACs was observed to be a rapid process, with degradation beginning in as little as one hour and reaching a steady state by 24 hours. nih.gov The degradation was also shown to be dose-dependent, exhibiting a characteristic "hook effect" where the degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes. nih.gov

The table below summarizes the degradation data for a selection of these this compound-based PROTACs, illustrating the impact of linker length on their degradation potency.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 6 114.5 - 90.575-87Ramos
PROTAC 7 125.9 - 217.771-85Ramos
PROTAC 8 139.7 - 184.170-85Ramos
PROTAC 9 141.1 - 37.480-87Ramos
PROTAC 10 1621.8 - 469.963-84Ramos
PROTAC 11 1836.9 - 398.568-85Ramos

Data sourced from PROTACpedia, referencing Zorba et al. 2018. weizmann.ac.il DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.

Novel Applications for Targeted Protein Degradation Research

The development of PROTACs using ligands like this compound has not only provided a new avenue for targeting proteins for therapeutic purposes but has also opened up novel applications in basic and translational research. These applications leverage the unique mechanism of targeted protein degradation to investigate complex biological processes and address challenges in drug development.

Overcoming Drug Resistance:

A significant application of the PROTAC technology, exemplified by BTK degraders, is its potential to overcome acquired drug resistance. nih.gov For instance, the C481S mutation in BTK renders it resistant to the covalent inhibitor ibrutinib. nih.gov PROTACs, such as MT-802 (which, like this compound-based PROTACs, targets BTK), have been shown to effectively degrade both wild-type and C481S mutant BTK. nih.govmedchemexpress.eu This is because the PROTAC's mechanism of action is not dependent on binding to the specific cysteine residue that is mutated. By inducing the degradation of the entire kinase, including the mutated form, these PROTACs can circumvent the resistance mechanism. nih.gov This provides a powerful strategy for treating patients who have relapsed on conventional inhibitor therapies.

Investigating the Catalytic Nature of PROTACs:

This compound-based PROTACs and other similar molecules have been instrumental in research aimed at understanding the fundamental mechanism of PROTACs. A key question has been whether the PROTAC molecule acts catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. Studies comparing covalent and reversible PROTACs for BTK have shed light on this. It was found that a PROTAC that binds covalently and irreversibly to BTK was less effective at inducing its degradation compared to a PROTAC that binds reversibly. nih.gov This suggests that the PROTAC must be able to dissociate from the target protein after it has been ubiquitinated to be recycled and engage with other target molecules, thus acting catalytically. arvinas.com This has important implications for the design of future PROTACs.

Probing the Ubiquitin-Proteasome System:

The specificity and potency of this compound-based PROTACs make them valuable research tools for studying the ubiquitin-proteasome system (UPS). By using a highly selective ligand, researchers can precisely target a specific protein for degradation and then observe the downstream cellular consequences. This can help to elucidate the roles of specific proteins in various signaling pathways and cellular processes. Furthermore, the observation that the efficacy of a BTK-degrading PROTAC can vary between different tissues, such as the spleen and lungs, suggests that there may be tissue-specific differences in the expression or activity of components of the UPS. explorationpub.com This opens up new avenues of research into the tissue-specific regulation of protein degradation.

Development of Novel Degradation Technologies:

The principles learned from the development of PROTACs using ligands like this compound are being applied to create new and improved targeted protein degradation technologies. This includes the development of PROTACs that can be activated by light (opto-PROTACs), allowing for precise spatial and temporal control over protein degradation. frontiersin.org Additionally, research is ongoing to develop degraders that utilize other degradation pathways beyond the proteasome, such as autophagy-targeting chimeras (AUTACs) and lysosome-targeting chimeras (LYTACs). These novel technologies, born from the foundations of PROTAC research, promise to further expand the toolbox for manipulating protein levels in cells and organisms.

Future Directions and Research Gaps for Pf 06250112

Unexplored Molecular Interactions and Off-Target Considerations in Preclinical Contexts

PF-06250112 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a reversible covalent bond with a cysteine residue (Cys-481) near the ATP-binding pocket of the enzyme. dovepress.comnih.gov While its primary target is well-established, a comprehensive understanding of its complete interaction profile within a complex biological system remains an area for further exploration.

Current research indicates a high degree of selectivity for BTK. For instance, this compound was found to be 10,000-fold more specific for BTK than for interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases. nih.gov This high selectivity is a desirable characteristic, as off-target effects of other kinase inhibitors have raised concerns about their clinical use in autoimmune diseases. nih.gov However, even highly selective drugs can have unintended molecular interactions. The potential for this compound to interact with other kinases, especially those with a similar cysteine residue, warrants continued investigation. acs.org While some studies have touched upon the selectivity of various BTK inhibitors, detailed, comparative, and unbiased profiling of this compound against a broad panel of kinases is not extensively published. nih.govacs.org

Furthermore, the reversible nature of its covalent binding is a key feature. dovepress.com This is in contrast to irreversible inhibitors, which may carry a higher risk of long-term side effects due to permanent modification of the target protein. nih.gov The dynamics of this reversible interaction, including the off-rate and the factors that influence it within different cellular contexts, are not fully elucidated. Understanding these parameters is crucial for predicting the duration of its pharmacological effect and for optimizing treatment strategies in future preclinical studies.

Future research should focus on:

Comprehensive Kinome Profiling: Unbiased screening of this compound against a wide array of human kinases to identify any potential off-target interactions, even if they are of low affinity.

Structural Studies: High-resolution structural studies of this compound in complex with BTK and potentially with any identified off-target kinases to understand the molecular basis of its selectivity and binding kinetics.

Cellular Target Engagement Dynamics: Investigating the kinetics of target engagement and disengagement in different immune cell types to understand how cellular environments might influence the drug's activity and duration of action.

Potential for Combination Therapies in Animal Models Investigating BTK Inhibition

The demonstrated efficacy of this compound and other BTK inhibitors in various preclinical models of autoimmune diseases opens up the possibility of combination therapies. nih.gov The rationale for such an approach is to target multiple pathogenic pathways simultaneously, potentially leading to synergistic effects and allowing for the use of lower doses of individual agents, thereby reducing the risk of toxicity.

Several potential combination strategies have been suggested based on the mechanism of action of BTK inhibitors and the pathophysiology of diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Combination with Methotrexate (B535133) (MTX): In the context of RA, methotrexate is a standard-of-care therapeutic. While this compound indirectly reduces the number of activated CD4+ T cells through BTK inhibition in other cell types, MTX directly inhibits T-cell activation. iiarjournals.org This complementary mechanism of action suggests that a combination of a BTK inhibitor and MTX could be more effective than either agent alone by targeting both B-cell and T-cell driven aspects of the disease. iiarjournals.org

Combination with TNF Inhibitors: For RA patients with a "lymphoid" phenotype, who may respond less favorably to TNF inhibitor monotherapy, a combination with a BTK inhibitor could be beneficial. nih.gov This approach would address the B-cell pathogenic pathways that are prominent in this patient subset. nih.gov

Combination with other Immunosuppressants: In the context of lupus nephritis, where multiple immune components are involved, combining a BTK inhibitor with other immunosuppressive agents could offer a more comprehensive therapeutic strategy.

Future preclinical research should be designed to systematically evaluate these and other potential combination therapies. This would involve:

Efficacy Studies in Relevant Animal Models: Testing the efficacy of this compound in combination with other agents in established animal models of RA, SLE, and other autoimmune diseases.

Pharmacodynamic Studies: Assessing the in vivo effects of combination therapies on immune cell populations, autoantibody levels, and inflammatory mediators to understand the mechanisms of synergy.

Expanding Preclinical Models for Broader Immunological Applications of this compound

The majority of preclinical research on this compound has been concentrated on models of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). dovepress.comnih.gov While these studies have provided valuable insights into its potential as a therapeutic agent for these conditions, the role of BTK in a wider range of immunological disorders suggests that the therapeutic potential of this compound may be broader.

Future research should aim to evaluate the efficacy of this compound in a more diverse array of preclinical models, including:

Multiple Sclerosis (MS): Although not yet studied with this compound, BTK-deficient mice have been shown to develop less severe experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS. dovepress.com Given that BTK inhibition can target both B-cell and macrophage activation, which are implicated in MS pathogenesis, evaluating this compound in EAE models is a logical next step. dovepress.com

Sjögren's Syndrome: This autoimmune disease is characterized by immune cell infiltration into salivary and lacrimal glands. BTK expression has been shown to correlate with the number of infiltrating T cells in the parotid glands of Sjögren's syndrome patients, suggesting that BTK may play a role in the formation of ectopic lymphoid structures. eur.nl Preclinical models of Sjögren's syndrome could be used to investigate the potential of this compound to mitigate disease pathology.

Pemphigus Vulgaris: This is an antibody-mediated autoimmune blistering disease. Given the established role of BTK in B-cell activation and autoantibody production, preclinical models of pemphigus could provide a relevant system to test the therapeutic potential of this compound. mdpi.com

Atopic Dermatitis: BTK is also expressed in mast cells and is involved in their activation. aai.org As mast cells are key players in the pathophysiology of atopic dermatitis, evaluating this compound in relevant preclinical models of this condition could reveal a novel therapeutic application.

By expanding the range of preclinical models, researchers can gain a more comprehensive understanding of the full therapeutic potential of this compound across a spectrum of immune-mediated diseases.

Elucidation of Novel Biochemical Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of BTK, which in turn disrupts signaling downstream of the B-cell receptor (BCR) and Fc receptors. acs.orgresearchgate.net This leads to the inhibition of B-cell proliferation and activation, as well as the modulation of myeloid cell function. acs.orgresearchgate.net However, the full extent of the biochemical pathways modulated by this compound, particularly in a therapeutic context, is not yet completely understood.

Research has shown that BTK inhibition can have wide-ranging effects on the immune system. For example, in a model of lupus nephritis, treatment with a BTK inhibitor was found to modulate pathways related to inflammation, glomerular injury, complement activation, leukocyte chemotaxis, and interferon-inducible genes. nih.gov Another study in a model of IFNα-driven lupus nephritis revealed that BTK inhibition affected pathogenic plasma cell signatures and myeloid cell-associated damage. jci.org

Future research should focus on a more in-depth elucidation of the novel biochemical pathways modulated by this compound. This could be achieved through:

Omics Technologies: Utilizing transcriptomics (RNA-seq), proteomics, and metabolomics to obtain a global and unbiased view of the molecular changes induced by this compound in different immune cell types and in diseased tissues from preclinical models.

Phosphoproteomics: Given that BTK is a kinase, phosphoproteomics would be particularly valuable for identifying the direct and indirect downstream targets of BTK inhibition and for mapping the signaling networks that are modulated by this compound.

Systems Biology Approaches: Integrating data from various "omics" platforms to construct comprehensive models of the drug's mechanism of action and to identify novel therapeutic targets and biomarkers of response.

By delving deeper into the biochemical pathways affected by this compound, researchers can gain a more nuanced understanding of its therapeutic effects and potentially identify new applications for this compound.

Table of Mentioned Compounds

Q & A

Q. What is the molecular mechanism of PF-06250112 in modulating B-cell receptor (BCR) signaling?

this compound selectively inhibits Bruton’s tyrosine kinase (BTK), a critical mediator of BCR signaling. It binds to BTK with an IC50 of 0.5 nM, blocking phosphorylation of downstream effectors like phospholipase Cγ2 (PLCγ2), which disrupts calcium mobilization and NF-κB/NFAT pathways . In vitro, this compound dose-dependently suppresses CD86 upregulation (IC50 = 1.1 ± 0.6 nM), a marker of B-cell activation, confirming its potency in interrupting early BCR signaling events .

Q. What experimental models are validated for studying this compound’s effects on FVIII inhibitor formation?

The FVIII-deficient murine model is widely used. Protocols involve weekly FVIII injections (e.g., 1 mg/kg Advate®) over 4 weeks, followed by this compound administration (15 mg/kg orally) 2 hours before antigen exposure. Immune responses are quantified via ELISA for anti-FVIII IgG and ELISPOT assays for FVIII-specific antibody-secreting cells . Splenocyte subsets (e.g., CD19<sup>+</sup> B cells, CD4<sup>+</sup> T cells) are analyzed using flow cytometry to assess immunomodulatory effects .

Q. How does this compound’s selectivity profile influence its applicability in autoimmune research?

this compound exhibits high selectivity for BTK (IC50 = 0.5 nM) but also inhibits BMX and TEC kinases at slightly higher IC50 values (0.9 nM and 1.2 nM, respectively). This selectivity minimizes off-target effects on other tyrosine kinases, making it suitable for dissecting BTK-specific pathways in autoimmune models like anti-glomerular basement membrane (GBM) disease .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s efficacy between primary and memory B-cell responses?

While this compound fails to prevent primary anti-FVIII IgG responses in FVIII-deficient mice, it significantly suppresses memory B-cell reactivation. This dichotomy arises because memory B-cells exhibit higher BCR affinity, making them more dependent on BTK signaling. Methodologically, adoptively transferring CD138<sup>+</sup> plasma cells into naïve mice and pre-treating with this compound before FVIII challenge can isolate memory-specific effects . Normalizing IgG levels to baseline (per individual mouse) reduces inter-subject variability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Non-parametric tests (e.g., two-tailed Mann-Whitney U test) are preferred for small-sample preclinical data due to non-normal distributions. For dose-response curves, calculate IC50 values using nonlinear regression (e.g., four-parameter logistic model) and validate with replicates. In anti-GBM experiments, this compound’s dose-dependent reduction in proteinuria (p ≤ 0.05) was quantified using this approach .

Q. How should researchers design experiments to evaluate this compound’s impact on B-cell subpopulations in vivo?

Use flow cytometry panels targeting CD19 (B cells), CD3/CD4 (T cells), and CD11b (monocytes/NK cells). In FVIII-treated mice, chronic this compound exposure reduces follicular B-cells (CD19<sup>+</sup>CD23<sup>+</sup>CD21<sup>int</sup>) and marginal zone B-cells (CD19<sup>+</sup>CD23<sup>−</sup>CD21<sup>hi</sup>) by >50%, while increasing CD11b<sup>+</sup> myeloid cells. Include ConA-stimulated splenocyte proliferation assays to rule out generalized immunosuppression .

Q. What methodologies resolve variability in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) relationships across species?

Apply allometric scaling using body surface area (BSA) and Km factors. For example, a murine dose of 15 mg/kg translates to ~10 mg/kg in rats (Km factor ratio: 3/6) and ~2.5 mg/kg in humans (Km factor ratio: 3/37). Validate with plasma exposure studies (Cmax, AUC) and correlate with BTK occupancy assays in target tissues .

Data Interpretation and Challenges

Q. How can researchers reconcile this compound’s limited efficacy in primary immune responses with its success in memory B-cell suppression?

Primary responses involve T-cell-dependent activation of naïve B-cells, which may bypass BTK via alternative pathways (e.g., CD40 signaling). In contrast, memory B-cells rely heavily on BTK for reactivation. Use genetic models (e.g., BTK<sup>−/−</sup> mice) or combine this compound with CD40 inhibitors to test this hypothesis .

Q. What controls are critical when using ELISPOT to quantify this compound’s effects on antibody-secreting cells?

Include FVIII-coated and uncoated wells to distinguish antigen-specific vs. bystander activation. Pre-treat cells with brefeldin A to inhibit protein transport, ensuring spots reflect de novo antibody secretion. Normalize spot counts to total viable cells (e.g., via trypan blue exclusion) .

Methodological Recommendations

  • Dosing Regimens : Administer this compound 2 hours pre-antigen exposure to ensure peak BTK inhibition during BCR engagement .
  • Animal Models : Use FVIII-deficient mice with adoptive transfer of memory B-cells to isolate recall responses .
  • Data Normalization : Normalize anti-FVIII IgG to baseline levels per mouse to account for pre-existing variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.